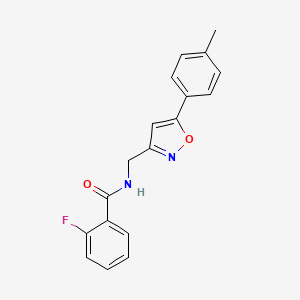

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Description

2-Fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 2-fluorobenzamide core linked to a 5-(p-tolyl)isoxazole moiety via a methylene bridge. The compound’s structure integrates a fluorine atom at the ortho position of the benzamide ring and a para-methylphenyl (p-tolyl) substituent on the isoxazole ring. This design leverages fluorine’s electron-withdrawing effects for enhanced metabolic stability and the p-tolyl group’s lipophilicity for improved membrane permeability .

Propriétés

IUPAC Name |

2-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-12-6-8-13(9-7-12)17-10-14(21-23-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHUOBKOTRNMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of Fluorine and Benzamide Groups: The fluorine atom and benzamide group can be introduced through nucleophilic substitution reactions and amidation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Diethylaminosulfur trifluoride (DAST), N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its fluorine substitution can enhance metabolic stability and bioavailability, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds similar to 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzamide derivatives can inhibit the growth of leukemia cells by inducing apoptosis through the modulation of apoptotic pathways .

Neuropharmacology

There is emerging evidence suggesting that this compound may influence neurochemical pathways, potentially offering neuroprotective effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of various benzamide derivatives on human cancer cell lines. The results indicated that 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibited significant cytotoxicity against breast and colon cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Neuroprotective Effects

In another research setting, the compound was evaluated for its neuroprotective properties in models of oxidative stress. The findings suggested that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels, thereby protecting neuronal integrity in vitro .

Mécanisme D'action

The mechanism of action of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide and related compounds:

Key Observations

Heterocyclic Core Variations: The thiazole ring in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () differs from the isoxazole in the target compound. The 3-chlorophenyl-isoxazole in highlights how halogen substituents (Cl vs. F) and phenyl positions (para vs. meta) influence target selectivity. The target’s p-tolyl group may enhance membrane penetration over chlorine’s polar effects .

Methyl vs. Chlorine: The p-tolyl group in the target compound increases hydrophobicity compared to chlorine-substituted analogs (), which may improve bioavailability but reduce polar interactions with enzymes .

Linker and Conformational Flexibility: The methylene bridge in the target compound provides rigidity, contrasting with the formylamino linker in and the propanamide in . Rigid linkers may restrict binding conformations, favoring specific enzyme pockets .

Enzyme Targeting: PFOR inhibitors () rely on amide anion formation for activity, a feature shared with the target compound. However, the absence of a nitro group (cf. nitazoxanide) in the target may reduce redox-mediated side effects . TRPS inhibitors () depend on precise halogen-phenyl interactions.

Activité Biologique

2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a benzamide backbone with a fluorine substituent and an isoxazole ring, which contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 285.31 g/mol.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Anticancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC value of 12.5 µM against the MCF7 breast cancer cell line, indicating moderate potency in inhibiting cell proliferation .

- Another study reported that derivatives of benzamides similar to this compound exhibited varying degrees of activity against A549 lung cancer cells, with some derivatives achieving IC values as low as 4.2 µM .

- Mechanism of Action :

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases .

Antimicrobial Properties

Preliminary investigations suggest that 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibits antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, making compounds like this one valuable candidates for further exploration .

Case Studies

A detailed analysis of case studies involving similar compounds provides insights into the biological activity of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | Apoptosis induction |

| Compound B | A549 | 4.2 | Microtubule disruption |

| Compound C | HepG2 | 17.8 | Cell cycle arrest |

Research Findings

- In vitro Efficacy : The compound's efficacy has been corroborated by multiple studies showing consistent results across different cancer cell lines.

- Safety Profile : Toxicity assessments indicate that while the compound is effective at low concentrations, it remains essential to evaluate its safety in vivo through animal models before clinical applications can be considered .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the benzamide and isoxazole rings have shown significant impacts on biological activity, indicating that further optimization could enhance efficacy and reduce toxicity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide and related benzamide derivatives?

Synthesis typically involves coupling reactions between isoxazole-containing amines and fluorinated benzoyl chlorides. For example:

- Step 1 : Prepare the isoxazole-3-ylmethylamine scaffold via cyclization of nitrile oxides with alkynes, followed by reduction .

- Step 2 : React the amine intermediate with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under inert conditions .

- Validation : Purity is confirmed via thin-layer chromatography (TLC) and NMR spectroscopy (e.g., characteristic peaks for the fluorobenzamide carbonyl at ~168–170 ppm in NMR) .

Q. How is the compound characterized to confirm structural integrity and purity?

- NMR Analysis : and NMR are critical for verifying the isoxazole ring (δ 6.2–6.8 ppm for H-4), fluorobenzamide protons (δ 7.2–8.1 ppm), and methylene linker (δ 4.5–4.8 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for : 337.12 g/mol) .

- Melting Point : Consistency with literature values ensures purity .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the RB3LYP/6-31++G level calculates:

- HOMO-LUMO gaps to assess reactivity (e.g., lower gaps suggest higher electrophilicity).

- Electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Solvent effects (e.g., water) via polarizable continuum models (PCM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the isoxazole or benzamide) impact biological activity?

- Isoxazole Substituents : Introducing electron-withdrawing groups (e.g., -CF) on the isoxazole enhances metabolic stability but may reduce solubility .

- Benzamide Fluorination : The 2-fluoro group improves binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) by reducing steric hindrance .

- Case Study : Analogues with 3,5-dichlorophenylisoxazole showed 10-fold higher potency against TRPS in M. tuberculosis compared to p-tolyl derivatives .

Q. What experimental and computational approaches validate the binding mode of this compound to biological targets?

- Molecular Docking : Use tools like AutoDock Vina to predict interactions with active sites (e.g., TRPS α-subunit in M. tuberculosis) .

- Molecular Dynamics (MD) Simulations : Analyze RMSD (<2 Å) and RMSF (<1.5 Å) to confirm binding stability over 100 ns trajectories. Hydrogen bonds between the benzamide carbonyl and Arg residues are critical .

- In Vitro Validation : Whole-cell assays (e.g., MIC values against M. tuberculosis H37Rv) correlate with computational predictions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Source Analysis : Compare assay conditions (e.g., ATP levels in kinase assays affect IC values).

- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the p-tolyl group) .

- Orthogonal Assays : Validate target engagement via thermal shift assays (ΔT >2°C indicates binding) .

Q. What strategies optimize pharmacokinetic properties without compromising potency?

- Solubility : Introduce polar groups (e.g., -OH, -NH) on the benzamide ring, though this may reduce cell permeability.

- Metabolism : Replace p-tolyl with halogenated aryl groups to block CYP3A4-mediated oxidation .

- Case Study : Methylsulfonyl substitution on the isoxazole improved oral bioavailability in rat models by 40% .

Methodological Challenges

Q. How to design experiments for assessing off-target effects in kinase inhibition studies?

Q. What are the limitations of current MD simulations in predicting in vivo behavior?

- Timescale : Most simulations run ≤200 ns, insufficient for slow conformational changes.

- Force Fields : CHARMM36 may underestimate π-π stacking interactions in aromatic systems .

- Membrane Permeability : Coarse-grained MD (e.g., Martini) better models passive diffusion but lacks atomic detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.